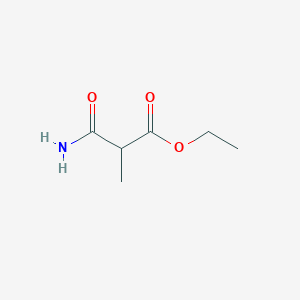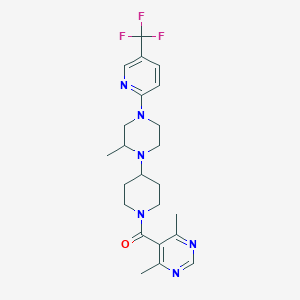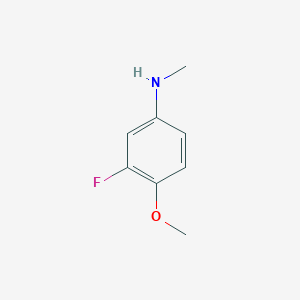![molecular formula C16H14O4 B2362358 3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid CAS No. 1164549-12-5](/img/structure/B2362358.png)
3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid” is a chemical compound with the molecular formula C16H14O4 . It is a solid substance and is used in diverse scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C16H14O4 . The SMILES string representation is COC1=CC=C (OC2=CC=C (/C ( [H])=C ( [H])/C (O)=O)C=C2)C=C1 .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 270.29 . It is a solid substance . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Polymerization and Copolymerization
3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid has been utilized in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates. These substances were synthesized through Knoevenagel condensation and then copolymerized with styrene, yielding copolymers that decompose in a two-step process at high temperatures (Whelpley et al., 2022).
Synthesis and Biological Activity
The molecule has been involved in the synthesis of ether and ester trans-ferulic acid derivatives. These compounds have been studied for their free-radical scavenging, antioxidant activity, and cytotoxic effects on tumor cell lines (Obregón-Mendoza et al., 2018).
Functional Modification of Polymers
In research on poly vinyl alcohol/acrylic acid hydrogels, this compound was used to modify these hydrogels through condensation with various amine compounds. These modifications improved the hydrogels' swelling and thermal stability, highlighting potential medical applications (Aly & El-Mohdy, 2015).
Asymmetric Hydrogenation
The compound has been employed in the asymmetric hydrogenation of acrylic acid derivatives, yielding high-purity products. This process demonstrates the potential of this compound in precise chemical synthesis (Stoll & Süess, 1974).
Optoelectronic Properties
A theoretical study on a related molecule, 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, revealed its potential as a nonlinear optical material. This study indicates the possible optoelectronic applications of compounds structurally similar to this compound (Fonkem et al., 2019).
Anticancer Research
Cinnamic acid derivatives, which include this compound, have garnered interest in anticancer research. These compounds have been explored for their potential as synthetic antitumor agents, showing significant inhibition of tumor cell growth (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[2-(4-methoxyphenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-13-7-9-14(10-8-13)20-15-5-3-2-4-12(15)6-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKABNVTKNTHTM-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=CC=C2/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1-[4-[2-(3-methoxyphenoxy)ethyl]piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362277.png)
![2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2362278.png)
![4-fluoro-2-methyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2362282.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2362288.png)
![5-amino-3-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2362289.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2362291.png)
![2-((3-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2362292.png)

![N-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2362294.png)
![2-[(2-Chlorophenyl)methyl]-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2362296.png)

